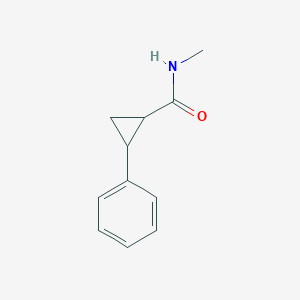

N-methyl-2-phenylcyclopropanecarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-methyl-2-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C11H13NO/c1-12-11(13)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,12,13) |

InChI Key |

XVWVXYDOVFHJSI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1CC1C2=CC=CC=C2 |

Origin of Product |

United States |

The Phenylcyclopropanecarboxamide Scaffold: a Versatile Framework in Contemporary Medicinal Chemistry Research

The phenylcyclopropanecarboxamide scaffold is characterized by a phenyl group and a carboxamide group attached to a cyclopropane (B1198618) ring. This arrangement confers a rigid and well-defined three-dimensional structure, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets. The cyclopropane ring, being a small, strained ring, also introduces unique electronic properties that can influence the pharmacokinetic and pharmacodynamic profiles of molecules containing this scaffold.

The versatility of this framework lies in the ability to readily introduce a variety of substituents at different positions of the phenyl ring, the cyclopropane ring, and the amide nitrogen. This chemical tractability allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of its derivatives, optimizing their biological activity, selectivity, and pharmacokinetic properties. The phenylcyclopropanecarboxamide scaffold has been identified as a key structural motif in compounds targeting a range of biological entities, including enzymes and receptors in the central nervous system (CNS).

Historical Development and Academic Interest in N Methyl 2 Phenylcyclopropanecarboxamide and Its Analogues

The academic interest in phenylcyclopropanecarboxamide derivatives can be traced back to the exploration of compounds with psychoactive properties. A notable example that spurred research in this area is the antidepressant drug milnacipran (B1663801), which features a related (aminomethyl)phenylcyclopropanecarboxamide structure. nih.gov The clinical success of milnacipran highlighted the potential of the cyclopropane (B1198618) ring in modulating CNS activity and encouraged further investigation into analogous structures.

The synthesis of N-methyl-2-phenylcyclopropanecarboxamide and its derivatives has been approached through various synthetic routes. A common strategy involves the cyclopropanation of a substituted styrene (B11656) or the reaction of a phenylacetic acid derivative to form the cyclopropane ring, followed by amidation with methylamine (B109427). For instance, a convenient synthesis of 1-phenylcyclopropane carboxamide derivatives has been reported involving the α-alkylation of 2-phenyl acetonitrile (B52724) derivatives with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent amide coupling.

Structure Activity Relationship Sar Investigations of N Methyl 2 Phenylcyclopropanecarboxamide Derivatives

Rational Design and Synthesis of N-Methyl-2-phenylcyclopropanecarboxamide Analogues for SAR Probing

The rational design of this compound analogues is a strategic process aimed at systematically exploring the chemical space around the core scaffold to understand and optimize biological activity. This process typically begins with the parent compound, this compound, and introduces specific modifications to probe the interactions with its biological target.

Key synthetic strategies often revolve around the construction of the core cyclopropane (B1198618) ring, which can be achieved through various cyclopropanation reactions. The stereochemistry of the cyclopropane ring is a critical aspect of the design, and methods that allow for the selective synthesis of cis and trans isomers are highly valuable. Once the 2-phenylcyclopropanecarboxylic acid core is established, the amide bond is typically formed through standard coupling reactions with methylamine (B109427) or other substituted amines.

The design of analogues for SAR studies involves a systematic approach:

N-Substituent Variation: Replacing the N-methyl group with a range of other substituents (e.g., larger alkyl groups, cyclic amines, aromatic groups) to probe the steric and electronic requirements of the binding pocket.

Phenyl Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring to evaluate the impact on electronic properties and potential for additional interactions.

Cyclopropane Ring Modification: While less common, modifications to the cyclopropane ring itself, such as the introduction of additional substituents, can provide insights into the conformational requirements for activity.

Through these targeted modifications, chemists can generate a library of analogues that, when tested, provide a detailed picture of the SAR for this class of compounds.

Impact of N-Methylation and Other N-Substitutions on Biological Activity Profiles

The N-substituent on the carboxamide group of 2-phenylcyclopropanecarboxamide (B1655958) derivatives plays a pivotal role in modulating their biological activity. The size, shape, and electronic nature of this substituent can significantly influence binding affinity and efficacy at the target receptor.

Studies on related compounds have demonstrated the critical nature of the N-substituent. For instance, in a series of (Z)-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide (milnacipran) derivatives, which share the phenylcyclopropanecarboxamide core, the nature of the N-substituents was found to be a key determinant of their activity as NMDA receptor antagonists. nih.gov Milnacipran (B1663801) itself, with two N-ethyl groups, showed significant binding affinity. nih.gov The corresponding N-methyl and N,N-dimethyl derivatives also retained activity, although with varying potencies. nih.gov This suggests that the space around the amide nitrogen can accommodate small alkyl groups.

| Compound | N-Substituent(s) | IC50 (µM) for NMDA Receptor Binding |

| Milnacipran | N,N-diethyl | 6.3 +/- 0.3 |

| N-methyl derivative | N-methyl | 13 +/- 2.1 |

| N,N-dimethyl derivative | N,N-dimethyl | 88 +/- 1.4 |

This table is based on data for milnacipran and its derivatives, which are structurally related to this compound and provide insight into the potential impact of N-substitution. nih.gov

These findings highlight that even subtle changes, such as the difference between a methyl and an ethyl group, can lead to noticeable changes in biological activity. Larger or more complex N-substituents may lead to a loss of activity due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, larger substituents may introduce new, favorable interactions with the target, leading to increased potency. The systematic variation of N-substituents is therefore a crucial step in the optimization of this compound derivatives.

Conformational Effects of Cyclopropane Stereochemistry on Ligand-Target Interactions

The rigid nature of the cyclopropane ring means that the cis and trans isomers are distinct, non-interconvertible molecules with different spatial arrangements of their key functional groups. This difference in topography can lead to one isomer having a much higher affinity for a specific binding site than the other. For example, if the binding pocket has two distinct regions that interact with the phenyl ring and the carboxamide group, the distance and relative orientation between these groups will be critical for optimal binding.

The trans isomer will place the phenyl and carboxamide groups on opposite sides of the cyclopropane ring, resulting in a more extended conformation. In contrast, the cis isomer will position these groups on the same side, leading to a more compact, folded conformation. The biological activity of each isomer will therefore depend on which of these shapes is complementary to the target's binding site.

Furthermore, within each stereoisomer, rotation around the single bonds connecting the phenyl and carboxamide groups to the cyclopropane ring can lead to different conformers. However, the inherent rigidity of the cyclopropane ring limits the number of accessible low-energy conformations, making these molecules attractive for SAR studies as they reduce conformational ambiguity. Theoretical and spectroscopic methods, such as NMR analysis, can be used to study the preferred conformations of these molecules in solution. nih.gov

Phenyl Ring Substituent Effects and Their Contribution to Structure-Activity Relationships

The phenyl ring of this compound is a key structural feature that can be readily modified to probe its role in ligand-target interactions. The introduction of substituents onto the phenyl ring can alter the molecule's electronic properties, lipophilicity, and steric profile, all of which can significantly impact biological activity.

The position of the substituent on the phenyl ring (ortho, meta, or para) is crucial, as it dictates the spatial relationship between the substituent and the rest of the molecule, as well as its potential interactions with the binding site. The electronic nature of the substituent is also a critical factor. Electron-withdrawing groups (such as nitro, cyano, or halo groups) can decrease the electron density of the phenyl ring, while electron-donating groups (such as methoxy (B1213986) or alkyl groups) can increase it. These changes in electron distribution can affect the strength of interactions such as pi-pi stacking or cation-pi interactions with the target protein. uomustansiriyah.edu.iqmasterorganicchemistry.com

For example, a strategically placed hydrogen bond donor or acceptor on the phenyl ring could form an additional interaction with the target, leading to a significant increase in binding affinity. Conversely, a bulky substituent could introduce steric clash, reducing or abolishing activity.

The systematic exploration of phenyl ring substitutions is a cornerstone of SAR studies for this class of compounds. By synthesizing and testing a range of analogues with different substituents at various positions, researchers can build a detailed map of the structural requirements of the binding pocket.

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping, are powerful tools for elucidating the SAR of this compound derivatives. nih.govfrontiersin.orgnih.govfrontiersin.org These in silico techniques can help to rationalize experimental findings, predict the activity of new analogues, and guide the design of more potent and selective compounds. nih.gov

Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org By calculating various molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) for a set of this compound analogues with known activities, statistical models can be developed to predict the activity of untested compounds. frontiersin.org These models can help to identify the key structural features that are most important for activity and can be used to prioritize the synthesis of new analogues. nih.govfrontiersin.org

Pharmacophore Modeling: Pharmacophore modeling is a ligand-based drug design approach that focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for a molecule to bind to a specific target. nih.govyoutube.com For this compound derivatives, a pharmacophore model might include features such as a hydrophobic group (the phenyl ring), a hydrogen bond acceptor (the carbonyl oxygen of the amide), and a hydrogen bond donor (the N-H of the amide). By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This model can then be used to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. frontiersin.org

The integration of QSAR and pharmacophore modeling with traditional synthetic and biological testing provides a comprehensive approach to understanding the SAR of this compound derivatives, ultimately accelerating the discovery of new and improved therapeutic agents.

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action

N-Methyl-2-phenylcyclopropanecarboxamide Derivatives as Orexin (B13118510) Receptor Modulators

The orexin system, comprising two G-protein coupled receptors (GPCRs), orexin 1 (OX1R) and orexin 2 (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, is a critical regulator of sleep and wakefulness. nih.govresearchgate.net Antagonism of these receptors has emerged as a promising strategy for the treatment of insomnia. nih.gov

In Vitro Receptor Binding Affinity and Selectivity Profiling of Orexin Antagonists

The development of this compound derivatives has yielded potent orexin receptor antagonists. Structure-activity relationship (SAR) studies have been instrumental in optimizing the binding affinity of these compounds for both OX1R and OX2R. researchgate.netnih.gov

One notable derivative, (-)-N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide, demonstrated high affinity for both orexin receptors. nih.gov The central cyclopropane (B1198618) ring is crucial for orienting the substituents correctly, though it does not appear to interact directly with the receptor. nih.gov Modifications to the phenyl group, such as the addition of an electron-withdrawing fluorine atom, have been shown to enhance inhibitory activity at the OX2R. researchgate.net

| Compound | Target | Binding Affinity (IC50/Ki) |

| (-)-N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide | OX1R, OX2R | High affinity |

| Daridorexant | OX1R, OX2R | Ki = 0.47 nM (OX1R), 0.93 nM (OX2R) |

This table summarizes the binding affinities of select this compound derivatives and other orexin antagonists for orexin receptors. The data highlights the high affinity and, in some cases, selectivity of these compounds.

Functional Antagonism in Cellular Assays for Orexin Receptor Activity (In vitro)

The antagonistic properties of this compound derivatives have been confirmed through various in vitro functional assays. These assays typically measure the ability of the compounds to block the intracellular signaling cascade initiated by orexin peptide binding to its receptors.

A common method involves the use of a Fluorometric Imaging Plate Reader (FLIPR) to monitor changes in intracellular calcium levels following receptor activation. nih.gov For instance, the derivative (-)-N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide exhibited potent in vitro activity in such assays. nih.gov These cellular assays are crucial for confirming that the binding of the antagonist translates into a functional blockade of the orexin receptors.

In Vivo Efficacy Studies of Orexin Antagonists in Animal Models of Sleep-Wake Regulation

The sleep-promoting effects of this compound-based orexin antagonists have been demonstrated in various animal models. These studies are critical for establishing the therapeutic potential of these compounds for insomnia. nih.gov

For example, the dual orexin receptor antagonist (DORA) lemborexant, which shares structural similarities with the this compound series, has been shown to dose-dependently increase non-rapid eye movement (NREM) and rapid eye movement (REM) sleep in wild-type mice. nih.gov This effect was absent in orexin knockout mice, confirming that the sleep-promoting effects are mediated through the blockade of orexin signaling. researchgate.netnih.gov Similarly, another DORA, almorexant, has also demonstrated significant improvements in sleep parameters in animal models. nih.govnih.gov

Mechanistic Elucidation of Orexin Receptor Interaction and Downstream Signaling

Orexin receptors are coupled to multiple G-proteins, including Gq/11, Gi/o, and Gs, which upon activation, trigger various downstream signaling pathways. nih.gov Orexin-A activates both OX1R and OX2R with similar potency, while orexin-B shows a preference for OX2R. nih.gov

The binding of orexin antagonists to these receptors blocks the activation of these downstream pathways. For example, the activation of the p38-MAPK signaling pathway and the subsequent increase in phosphorylated ERK1/2 levels, which are typically induced by orexin binding, are inhibited by these antagonists. nih.gov Cryo-electron microscopy studies have revealed that antagonists like suvorexant bind to a narrow, membrane-embedded pocket in the receptors, preventing the conformational changes necessary for G-protein activation. nih.gov

This compound Derivatives as N-Methyl-D-Aspartate (NMDA) Receptor Antagonists

In addition to their activity at orexin receptors, certain derivatives of the this compound scaffold have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal function.

In Vitro Binding and Electrophysiological Characterization of NMDA Receptor Modulation

Derivatives of (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide have been evaluated for their ability to antagonize the NMDA receptor. In vitro binding assays have shown that compounds such as milnacipran (B1663801) and its N-methyl and N,N-dimethyl derivatives exhibit affinity for the NMDA receptor. nih.gov

Broadening the Preclinical Pharmacological Scope: Emerging Targets and Applications

The pharmacological profile of cyclopropanecarboxamide (B1202528) derivatives extends beyond the NMDA receptor. Research indicates that these compounds can modulate other signaling pathways. For example, some ligands targeting the GluN2B subunit of the NMDA receptor have been found to activate the ERK signaling pathway through a non-ionotropic mechanism that involves Src kinase, phosphatidylinositol 3-kinase (PI3K), and protein kinase C (PKC). koreascience.kr This suggests that compounds acting as antagonists at the ionotropic channel site may simultaneously function as agonists through metabotropic signaling cascades. koreascience.kr The broad spectrum of biological activities reported for cyclopropane derivatives further suggests potential interactions with multiple cellular targets. unl.ptresearchgate.net

The cyclopropane moiety is a feature in many compounds designed as enzyme inhibitors, owing to its unique chemical properties. unl.ptresearchgate.net Derivatives of this class have shown significant potential in inhibiting various enzymes.

A prominent recent example is the development of cyclopropane-based inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. nih.gov A series of dipeptidyl inhibitors incorporating a cyclopropane ring were found to be highly potent against the 3CLpro from SARS-CoV-2, SARS-CoV-1, and MERS-CoV. nih.gov

Other research has explored carboxamide derivatives as inhibitors for different enzymes. For example, 3-aminopyrazine-2-carboxamide (B1665363) derivatives have been investigated as potential inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS), a crucial enzyme for bacterial survival. nih.gov Additionally, natural and synthetic cyclopropanes are known to be involved in the inhibition of enzymes such as aldehyde dehydrogenase (ALDH). unl.pt This capacity for enzyme inhibition makes cyclopropanecarboxamides valuable as potential therapeutic agents and as chemical probes for studying biochemical pathways. unl.ptacs.org

The cyclopropanecarboxamide class has demonstrated notable potential in antimicrobial and antiviral research.

In a recent study, a large series of amide derivatives containing cyclopropane were synthesized and evaluated for their in-vitro antibacterial and antifungal activities. mdpi.comnih.gov Several compounds showed moderate to excellent activity against various pathogens. mdpi.com For example, three compounds exhibited promising antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. mdpi.comnih.gov Molecular docking studies suggested that these compounds have a good binding affinity with the potential antifungal drug target CYP51 protein. mdpi.comnih.gov Another study reported that dicyano-containing cyclopropanecarboxamide derivatives showed good fungicidal activity against Pythium aphanidermatum and Pyricularia oryzae. researchgate.net

| Compound ID | Test Organism | Activity (MIC80, μg/mL) |

|---|---|---|

| F9 | Escherichia coli | 32 |

| F5, F53 | Staphylococcus aureus | 32, 64 |

| F8, F24, F42 | Candida albicans | 16 |

In the antiviral domain, as previously mentioned, cyclopropane-based compounds have been successfully designed as highly potent inhibitors of coronavirus 3C-like proteases, demonstrating a broad spectrum of activity against pathogenic coronaviruses. nih.gov These inhibitors represent promising candidates for further development as direct-acting antivirals. nih.gov The inherent properties of the cyclopropane ring contribute to a range of biological activities, including antiviral effects. unl.ptresearchgate.net

The unique structural and electronic properties of the cyclopropane ring have also led to its incorporation into compounds being investigated for anticancer activity. nih.gov The rigid conformation of the ring can enhance binding to target molecules and increase metabolic stability. nih.gov

Research into 1-phenylcyclopropane carboxamide derivatives has shown that these compounds can effectively inhibit the proliferation of the U937 pro-monocytic human myeloid leukaemia cell line. nih.gov While many carboxamide derivatives, in general, are being explored in anticancer drug discovery, the specific inclusion of the phenylcyclopropane scaffold is a promising strategy. nih.govresearchgate.net The indole-2-carboxamide and benzofurancarboxamide classes, for instance, have garnered significant interest for their ability to interact with diverse biological targets involved in tumor progression, such as topoisomerases and protein kinases. nih.govresearchgate.netbiointerfaceresearch.com A study on novel 7-aza-coumarine-3-carboxamides found that the most potent compounds had anticancer activity against the HuTu 80 cell line equal to that of the reference drug Doxorubicin, but with significantly higher selectivity towards normal cells. mdpi.com The collective findings suggest that the cyclopropanecarboxamide framework is a valuable scaffold for the design of novel anticancer agents. nih.govunl.ptresearchgate.net

Advanced Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation: Docking, Molecular Dynamics, and Binding Free Energy Calculations

Molecular modeling and simulation are cornerstone techniques in modern drug discovery, providing detailed insights into the dynamic interactions between a ligand and its biological target.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score. nih.govnih.govelsevierpure.comresearchgate.net This method is crucial for virtual screening and understanding the key interactions that stabilize the ligand-receptor complex. For the phenylcyclopropanecarboxamide scaffold, docking studies have been instrumental. For instance, in a study of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, molecular docking was used to elucidate the binding mode within the dopamine (B1211576) D₃ receptor. nih.govmdpi.com

While specific docking studies on N-methyl-2-phenylcyclopropanecarboxamide are not prevalent in the literature, its structural analog, milnacipran (B1663801), is known to be an N-Methyl-D-Aspartate (NMDA) receptor antagonist. wikipedia.org A hypothetical docking study of this compound and its designed analogs against the NMDA receptor could yield data on their potential binding affinities, guiding the selection of candidates for synthesis.

Table 1: Illustrative Molecular Docking Scores of this compound Analogs against the NMDA Receptor

| Compound ID | Modification on Phenyl Ring | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Lead-01 | None (this compound) | -7.5 | Tyr252, Phe176 |

| Analog-A | 4-Chloro | -8.2 | Tyr252, Phe176, Met232 |

| Analog-B | 4-Hydroxy | -7.9 | Tyr252, Phe176, Asn121 |

| Analog-C | 3,4-Dichloro | -8.5 | Tyr252, Phe176, Met232 |

| Analog-D | 4-Methoxy | -7.8 | Tyr252, Phe176 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-receptor complex over time. nih.govnih.gov MD simulations are routinely used to refine docking poses and to ensure the stability of predicted interactions. nih.govmdpi.com For example, a 300 ns molecular dynamics simulation was performed on PCPMA derivatives to confirm the stability of their binding mode within the D₃ receptor. nih.govmdpi.com Such simulations track metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability. A stable complex is generally indicated by low and converging RMSD values. nih.govresearchgate.net

Table 2: Illustrative RMSD Values from a Hypothetical MD Simulation of an Analog-Receptor Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.4 | 1.8 |

| 30 | 1.3 | 1.9 |

| 40 | 1.5 | 1.8 |

| 50 | 1.4 | 1.8 |

Note: This table illustrates typical data generated from an MD simulation, showing the system reaching equilibrium. It does not represent actual experimental data.

Binding Free Energy Calculations

To obtain a more accurate estimation of binding affinity than docking scores alone, binding free energy calculations are employed. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculate the free energy of binding from MD simulation trajectories. nih.govresearchgate.net These calculations were applied to PCPMA derivatives to quantify their interaction with the D₃ receptor. nih.govmdpi.com The total binding free energy (ΔG_bind) is composed of various energy terms, including van der Waals, electrostatic, and solvation energies. Lower (more negative) binding free energy values indicate stronger binding. researchgate.netwustl.edu

Table 3: Illustrative Binding Free Energy Calculation for Phenylcyclopropanecarboxamide Analogs (MM/PBSA)

| Component | Analog-A (kcal/mol) | Analog-C (kcal/mol) |

| ΔE_vdw (van der Waals) | -45.2 | -48.9 |

| ΔE_elec (Electrostatic) | -20.5 | -22.1 |

| ΔG_polar (Polar Solvation) | 55.8 | 60.3 |

| ΔG_nonpolar (Nonpolar Solvation) | -5.1 | -5.7 |

| ΔG_bind (Total Binding Free Energy) | -15.0 | -16.4 |

Note: This table is for illustrative purposes only. ΔG_bind = ΔE_vdw + ΔE_elec + ΔG_polar + ΔG_nonpolar. The data does not represent actual experimental results.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights that are not accessible through classical molecular mechanics. nih.gov These methods can determine a molecule's electronic structure, stability, and reactivity by calculating descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. frontiersin.org The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com Other calculated properties include the molecular electrostatic potential (MESP), which helps identify sites prone to electrophilic and nucleophilic attack. mdpi.com

Table 4: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value | Implication |

| E_HOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E_LUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.5 Debye | Reflects the overall polarity of the molecule, influencing solubility and binding. |

| Polarizability | 25.1 ų | Measures the deformability of the electron cloud, affecting intermolecular interactions. |

Note: This table contains representative values for a molecule of this type and is for illustrative purposes only.

In Silico Screening and Library Design for Novel this compound Scaffolds

In silico screening is a computational technique used to search large databases of compounds to identify those that are most likely to bind to a drug target. rsc.orgresearchgate.net Scaffold-based screening starts with a known active core structure, like this compound, and explores derivatives to find molecules with improved properties. nih.gov A virtual library can be designed by systematically modifying the core scaffold, for example, by adding different substituents to the phenyl ring or altering the amide group. nih.gov These virtual compounds can then be filtered based on predicted drug-likeness (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before being prioritized for more computationally intensive docking and simulation studies. mdpi.comnih.gov

Table 5: Representative Virtual Library Based on the this compound Scaffold

| Compound ID | R1-Substituent (Phenyl Ring) | R2-Substituent (Amide) | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted to Pass Lipinski's Rules? |

| Scaffold | H | -CH₃ | 175.23 | 1.8 | 1 | 1 | Yes |

| Lib-01 | 4-Cl | -CH₃ | 209.67 | 2.5 | 1 | 1 | Yes |

| Lib-02 | 4-F | -CH₃ | 193.22 | 2.0 | 1 | 1 | Yes |

| Lib-03 | H | -CH₂CH₃ | 189.26 | 2.2 | 1 | 1 | Yes |

| Lib-04 | 4-OCH₃ | -CH₃ | 205.26 | 1.7 | 1 | 2 | Yes |

Note: This table is for illustrative purposes only. Physicochemical properties are approximations.

Data-Driven Approaches in Drug Discovery and Lead Optimization for Phenylcyclopropanecarboxamide Derivatives

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that correlates the chemical structure of compounds with their biological activity. medcraveonline.comnih.gov By developing a mathematical relationship between molecular descriptors (physicochemical properties) and activity, a QSAR model can predict the activity of unsynthesized compounds. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to build more sophisticated models. rsc.org Such models have been successfully developed for 50 PCPMA derivatives, identifying that electrostatic, steric, and hydrophobic fields were critical for their binding to the D₃ receptor. nih.govmdpi.com The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

Table 6: Example of a Statistically Significant QSAR Model for a Series of Carboxamide Analogs

| Model | q² (Cross-validation) | R² (Training Set) | R²_pred (Test Set) | Key Descriptors |

| CoMFA | 0.607 | 0.981 | 0.851 | Steric Fields, Electrostatic Fields |

| CoMSIA | 0.728 | 0.982 | 0.814 | Steric, Electrostatic, Hydrophobic Fields |

Note: Data adapted from a 3D-QSAR study on related PCPMA derivatives for illustrative purposes. mdpi.com

These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing a clear roadmap for lead optimization.

Future Research Directions and Preclinical Translational Perspectives

Innovations in Synthetic Methodologies for Enhanced Accessibility and Structural Diversity

The synthesis of functionalized cyclopropanes is a critical area of research, as the methods used directly impact the accessibility and structural diversity of compounds like N-methyl-2-phenylcyclopropanecarboxamide and its analogs. thieme-connect.com Historically, the construction of cyclopropane (B1198618) rings has been approached through methods such as [2+1]-type cycloadditions and direct 1,3-cyclizations. rsc.org

Modern synthetic chemistry offers a variety of innovative strategies to create these strained ring systems with greater efficiency and stereochemical control. rsc.org Recent progress includes transition-metal-catalyzed reactions, such as those using rhodium and copper catalysts with diazo-derived carbenoids, which allow for highly effective and stereoselective cyclopropanation. rsc.org Additionally, photoredox-catalyzed methods are emerging as powerful tools, enabling cascades like radical addition-polar cyclization to form functionalized cyclopropanes from readily available carboxylic acids. bris.ac.uk

To facilitate the exploration of structure-activity relationships, divergent synthetic routes are highly valuable. For example, a cobalt-catalyzed cyclopropanation can produce a bifunctional cyclopropane precursor that allows for orthogonal derivatization of its different functional groups. nih.gov Such strategies enable the creation of diverse libraries of analogs from a single, easily prepared intermediate. nih.gov Other notable methods include the iodoform (B1672029) reaction for the one-pot synthesis of cyclopropyl (B3062369) amides and esters, and the cyclization of dilithiated nitriles with epibromohydrin. thieme-connect.comacs.org

Table 1: Modern Synthetic Approaches for Functionalized Cyclopropanes

| Method | Description | Key Features |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., Rh, Cu) with diazo compounds to facilitate stereoselective cyclopropanation. rsc.org | High efficiency and stereocontrol. rsc.org |

| Photoredox Catalysis | Employs light to initiate radical-polar crossover reactions for cyclopropane formation. bris.ac.uk | Uses readily available starting materials. bris.ac.uk |

| Divergent Synthesis | A single precursor is modified in multiple ways to create a library of diverse compounds. nih.gov | Efficiently generates structural diversity. nih.gov |

| Iodoform Reaction | A one-pot method for synthesizing cyclopropyl amides and esters from 1-acetylcyclopropanes. thieme-connect.com | Mild conditions and good yields. thieme-connect.com |

| Nitrile Cyclization | Involves the reaction of dilithiated nitriles with epibromohydrin. acs.org | Provides access to various functionalized cyclopropanes. acs.org |

Development of Sophisticated Preclinical Models for Comprehensive Disease Mimicry

The translation of preclinical findings to clinical success has been a significant challenge in drug development, particularly for neuropsychiatric disorders. nih.gov A major reason for this is the limited predictive validity of traditional animal models. nih.govacnp.org To better evaluate compounds like this compound, more sophisticated preclinical models that accurately mimic human diseases are essential.

The advent of induced pluripotent stem cells (iPSCs) has been transformative, allowing for the generation of human neurons and other CNS cell types from patients with specific disorders. nih.govresearchgate.net These iPSC-derived models can recapitulate key aspects of human disease biology in a dish and are scalable for screening purposes. nih.govucl.ac.uktechnologynetworks.com They offer a significant advantage over immortalized cell lines or primary animal cells, which may not fully represent the human disease state. ucl.ac.uk

Furthermore, the development of 3D organoid models, or "mini-brains," represents a major leap forward. openaccessgovernment.org These organoids can model different brain regions and their interactions, and even develop rudimentary blood-brain barrier-like structures. openaccessgovernment.orgkcl.ac.uk Such complex in vitro systems provide a more physiologically relevant environment for testing the effects of new chemical entities. kcl.ac.ukneuroproof.com For assessing blood-brain barrier penetration, in vitro models using human stem cells are also proving to be more stable and reproducible than earlier models based on animal cells. pcrm.orgmdpi.comnih.gov

Deeper Mechanistic Understanding Through Advanced Biological Techniques

A thorough understanding of a compound's mechanism of action is crucial for its development. For this compound and its analogs, advanced biological techniques can provide deep insights into their molecular targets and pathways.

Chemical proteomics has emerged as a powerful discipline for identifying the protein targets of small molecules within a complex biological system. nih.govmdpi.com Techniques such as activity-based protein profiling (ABPP) and the use of photoaffinity labeling probes can help to pinpoint the specific proteins that a compound interacts with, including potential off-targets. mdpi.comcreative-diagnostics.comescholarship.org This is particularly important for identifying novel mechanisms of action and for understanding the broader biological effects of a drug candidate. creative-diagnostics.com

The integration of various "omics" technologies, such as transcriptomics and proteomics, can further characterize the cellular response to a compound. kcl.ac.uk These approaches provide a global view of changes in gene expression and protein levels, helping to build a comprehensive picture of the drug's effects.

Strategies for Translational Research Utilizing Human-Relevant In Vitro Systems and Model-Informed Drug Development (MIDD) for Preclinical Assessment

Bridging the gap between preclinical research and clinical application requires robust translational strategies. The use of human-relevant in vitro systems, as discussed previously, is a cornerstone of this approach. nih.gov High-content screening assays using iPSC-derived neurons, for example, can be employed to assess various cellular phenotypes in a high-throughput manner, providing valuable data early in the drug discovery process. moleculardevices.comyoutube.com

Model-Informed Drug Development (MIDD) is another critical component of modern translational research. nih.govnih.gov MIDD involves the use of mathematical and statistical models to integrate data from various sources, including preclinical and clinical studies. nih.govyoutube.comyoutube.com These models can help to optimize clinical trial designs, select appropriate doses, and make more informed decisions throughout the development lifecycle. nih.govcertara.com By leveraging all available data, MIDD can increase the efficiency of drug development and reduce uncertainty. youtube.comcertara.com The models used in MIDD can range from empirical dose-response models to more complex, semi-mechanistic pharmacokinetic-pharmacodynamic (PK-PD) models. youtube.com

Table 2: Key Translational Research Strategies

| Strategy | Description | Application in Preclinical Assessment |

| Human-Relevant In Vitro Systems | Use of iPSC-derived cells and 3D organoids to model human diseases. ucl.ac.ukopenaccessgovernment.org | High-throughput screening, phenotypic assays, and mechanistic studies in a more physiologically relevant context. nih.govtechnologynetworks.com |

| Model-Informed Drug Development (MIDD) | Application of quantitative models to integrate data and inform decision-making. nih.govnih.gov | Dose selection for first-in-human studies, prediction of clinical outcomes, and optimization of trial designs. youtube.com |

Unexplored Therapeutic Areas and Pharmacological Targets for this compound Analogues

The structural motif of a phenylcyclopropane is present in compounds with a range of biological activities. For instance, some derivatives have been investigated for their antidepressant and NMDA receptor antagonist properties. nih.gov The broader class of phenylpropanoids is known to exhibit diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. nih.gov

Given this background, analogues of this compound could be explored for a variety of therapeutic applications. The rigid conformation conferred by the cyclopropane ring can lead to enhanced metabolic stability and brain permeability, which are desirable properties for CNS-acting drugs. nih.gov

Potential unexplored targets could include those involved in pain signaling, such as various ion channels (e.g., Nav1.7, Nav1.8) and receptors (e.g., adrenergic, cannabinoid). nih.gov Additionally, enzymes like phenylethanolamine N-methyltransferase, which is involved in the regulation of blood pressure, could be a target for appropriately designed analogues. nih.gov The development of diverse chemical libraries based on the this compound scaffold, combined with advanced screening platforms, will be key to uncovering new therapeutic opportunities. nih.gov

Q & A

Q. Q: What are the standard methodologies for synthesizing N-methyl-2-phenylcyclopropanecarboxamide?

A: The synthesis typically involves cyclopropanation reactions. A common approach uses cyclopropane-forming reagents (e.g., diethylzinc or Simmons-Smith reagents) coupled with carboxamide precursors. For example, reacting a cyclopropane carboxylic acid derivative with N-methylphenylamine under coupling conditions (e.g., EDCI/HOBt) in dichloromethane at low temperatures (~0–5°C) minimizes side reactions . Yield optimization often requires inert atmospheres (argon/nitrogen) and anhydrous solvents.

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to prevent degradation of sensitive functional groups during synthesis?

A: Critical parameters include:

- Temperature control : Maintaining ≤10°C during cyclopropanation prevents ring-opening .

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity in arylcyclopropane formation .

- Purification : Chromatography (e.g., flash silica gel) or recrystallization (using ethyl acetate/hexane mixtures) ensures high purity (>95%) .

Data from cyclopropane analogs show that yields >80% are achievable with optimized protocols .

Basic Characterization

Q. Q: What analytical techniques validate the structure and purity of this compound?

A:

- NMR Spectroscopy : 1H and 13C NMR confirm cyclopropane ring integrity (e.g., characteristic δH 1.2–1.8 ppm for cyclopropane protons) and carboxamide linkage (δC ~170 ppm) .

- HRMS : Accurate mass measurements (e.g., m/z 230.1284 [M+H]+) verify molecular formula (C12H13NO) .

- HPLC : Purity >98% is confirmed using C18 columns with acetonitrile/water gradients .

Advanced Characterization

Q. Q: How are computational tools used to predict pharmacokinetic properties of this compound?

A: Molecular descriptors (e.g., logP, polar surface area) from PubChem or ChemAxon predict absorption/distribution. For example:

Basic Biological Activity

Q. Q: What in vitro assays are used for initial biological screening?

A:

- Enzyme inhibition : IC50 determination via fluorometric assays (e.g., 5-HT2C receptor binding ).

- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC50 ~10 µM in HeLa cells) .

- Solubility : PBS (pH 7.4) or DMSO stock solutions ensure consistent dosing .

Advanced Biological Activity

Q. Q: How do researchers elucidate the mechanism of action for this compound in disease models?

A:

- Target engagement : Radioligand displacement assays (e.g., [3H]-ketanserin for 5-HT2C receptors) confirm receptor affinity .

- Pathway analysis : RNA-seq or Western blotting identifies downstream signaling (e.g., MAPK/ERK modulation) .

- Metabolite profiling : LC-MS/MS detects phase I/II metabolites in hepatocyte incubations .

Data Contradiction Analysis

Q. Q: How can conflicting biological activity data across studies be resolved?

A: Systematic approaches include:

- Meta-analysis : Pooling data from multiple studies (e.g., Cochrane guidelines for heterogeneity assessment) .

- Dose-response reevaluation : Ensuring EC50/IC50 values are standardized across assays .

- Structural validation : Reconfirming compound identity via X-ray crystallography to rule out batch variability .

Structure-Activity Relationships (SAR)

Q. Q: How do substituent modifications impact biological activity?

A: Key findings from analogs:

| Substituent | Activity Change | Example Compound |

|---|---|---|

| Fluorine at phenyl | ↑ 5-HT2C affinity (Ki ~15 nM) | 29 in |

| Methoxyethyl chain | ↓ Cytotoxicity | 30 in |

| SAR studies prioritize substituents balancing receptor selectivity and metabolic stability . |

Stability and Degradation

Q. Q: What conditions stabilize this compound during storage?

A:

- Storage : -20°C in amber vials under argon prevents oxidation/hydrolysis .

- Degradation markers : HPLC monitoring detects cyclopropane ring-opening products (retention time shifts) .

Accelerated stability studies (40°C/75% RH for 4 weeks) confirm >90% integrity .

Toxicity Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.